molecular formula C11H10F2N2O2 B14633183 5,7-Difluoro-L-tryptophan CAS No. 53314-96-8

5,7-Difluoro-L-tryptophan

Cat. No.: B14633183
CAS No.: 53314-96-8
M. Wt: 240.21 g/mol
InChI Key: CGUGQOKZDNVVIL-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-L-tryptophan typically involves the biotransformation of serine and a substituted indole using tryptophan synthase. For instance, a solution of 5,6-difluoro-1H-indole in methanol is added to a reaction buffer containing serine and tryptophan synthase cell lysate . This method allows for the efficient production of fluorinated tryptophan derivatives.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the enzymatic synthesis approach mentioned above can be scaled up for larger production. The use of biocatalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-L-tryptophan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different fluorinated derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various fluorinated tryptophan derivatives, which can be used in further chemical and biological studies .

Scientific Research Applications

5,7-Difluoro-L-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-L-tryptophan involves its incorporation into proteins, where it can alter their stability and function. The fluorine atoms in the compound form strong covalent bonds with carbon, impacting neighboring groups and enhancing protein folds’ stability. This makes it a valuable tool for studying enzyme kinetics and protein-protein interactions .

Comparison with Similar Compounds

  • 5-Fluorotryptophan
  • 6-Fluorotryptophan
  • 7-Fluorotryptophan

Comparison: 5,7-Difluoro-L-tryptophan is unique due to the presence of two fluorine atoms at positions 5 and 7 on the indole ring. This dual fluorination enhances its stability and reactivity compared to other fluorinated tryptophan derivatives. The compound’s unique properties make it a valuable tool for studying protein structure and function, as well as for developing therapeutic proteins .

Properties

CAS No.

53314-96-8

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

(2S)-2-amino-3-(5,7-difluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10F2N2O2/c12-6-2-7-5(1-9(14)11(16)17)4-15-10(7)8(13)3-6/h2-4,9,15H,1,14H2,(H,16,17)/t9-/m0/s1

InChI Key

CGUGQOKZDNVVIL-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C2=C1C(=CN2)C[C@@H](C(=O)O)N)F)F

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CC(C(=O)O)N)F)F

Origin of Product

United States

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